![molecular formula C8H5BrFN B13892829 3-Bromo-5-fluoro-2-methylbenzonitrile](/img/structure/B13892829.png)
3-Bromo-5-fluoro-2-methylbenzonitrile
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Overview
Description
3-Bromo-5-fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H5BrFN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine, fluorine, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-methylbenzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-fluoro-5-methylbenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
For industrial production, the process may involve continuous flow techniques to ensure safety and efficiency. Tubular diazotization reaction technology can be employed to prepare diazonium salts, which are then subjected to bromination and fluorination reactions . This method reduces side reactions and improves the overall yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-2-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace the bromine or fluorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the methyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the nitrile group to an amine.
Major Products Formed
Substitution Products: Depending on the reagents used, various substituted benzonitriles can be formed.
Oxidation Products: Oxidation can yield carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
3-Bromo-5-fluoro-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-methylbenzonitrile depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methylbenzonitrile: Similar structure but lacks the fluorine atom.
4-Fluoro-2-methylbenzonitrile: Similar structure but lacks the bromine atom.
5-Bromo-2-fluorobenzonitrile: Similar structure but lacks the methyl group.
Uniqueness
3-Bromo-5-fluoro-2-methylbenzonitrile is unique due to the presence of all three substituents (bromine, fluorine, and methyl) on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Biological Activity
3-Bromo-5-fluoro-2-methylbenzonitrile (C8H5BrFN) is an organic compound that has garnered attention for its potential biological activity, particularly in pharmaceutical research. This compound is a derivative of benzonitrile, characterized by the presence of bromine and fluorine substituents, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.
The compound has the following chemical properties:
Property | Details |
---|---|
Molecular Formula | C8H5BrFN |
Molecular Weight | 214.03 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C8H5BrFN/c1-5-6(4-11)2-7(10)3-8(5)9/h2-3H,1H3 |
InChI Key | IZKFFHQCXXOLGW-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1Br)F)C#N |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine and fluorine atoms increases the compound's binding affinity and specificity, potentially leading to modulation of biological pathways.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular responses.
Applications in Drug Development
This compound serves as a building block in the synthesis of bioactive molecules. Its derivatives have been explored for their pharmacological properties, particularly in the context of anti-cancer therapies and treatments for neurodegenerative diseases.
Case Studies:
- Anti-Cancer Activity : Research has indicated that compounds similar to this compound may exhibit synergistic effects when combined with other drugs, enhancing their efficacy against cancer cells .
- Neurodegenerative Disease Research : The compound has potential applications in targeting adenosine receptors, which are implicated in neurodegenerative disorders .
Research Findings
Recent studies have utilized various methods to investigate the biological activity of this compound:
- Spectroscopic Analysis : FTIR and FT-Raman spectroscopy have been employed to understand the vibrational modes and molecular interactions of the compound .
- Computational Studies : Density Functional Theory (DFT) calculations have provided insights into the electronic properties and potential reactivity of the compound, indicating its suitability for further biological exploration .
Properties
Molecular Formula |
C8H5BrFN |
---|---|
Molecular Weight |
214.03 g/mol |
IUPAC Name |
3-bromo-5-fluoro-2-methylbenzonitrile |
InChI |
InChI=1S/C8H5BrFN/c1-5-6(4-11)2-7(10)3-8(5)9/h2-3H,1H3 |
InChI Key |
IZKFFHQCXXOLGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)F)C#N |
Origin of Product |
United States |
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